Dimethyl (hydroxymethyl)phosphonate

説明

BenchChem offers high-quality Dimethyl (hydroxymethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (hydroxymethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

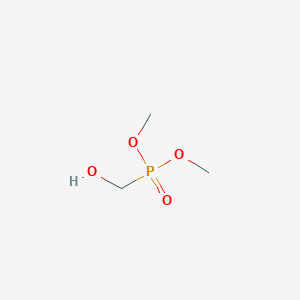

Structure

3D Structure

特性

IUPAC Name |

dimethoxyphosphorylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-6-8(5,3-4)7-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIERWUPLBOKSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453317 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24630-67-9 | |

| Record name | Dimethyl (hydroxymethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanism of Dimethyl (hydroxymethyl)phosphonate via the Pudovik Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pudovik reaction stands as a cornerstone in organophosphorus chemistry, offering a direct and efficient pathway for the formation of carbon-phosphorus bonds. This guide provides a comprehensive exploration of the synthesis of dimethyl (hydroxymethyl)phosphonate through the base-catalyzed Pudovik reaction of dimethyl phosphite and formaldehyde. Delving into the underlying mechanistic principles, this document elucidates the pivotal roles of catalysts, solvents, and reaction conditions. Furthermore, it offers detailed experimental protocols, characterization data, and a comparative analysis of reaction variants to equip researchers with the practical knowledge required for the successful synthesis and application of this versatile compound. The biological relevance of α-hydroxyphosphonates as bioisosteres for phosphates and carboxylates in pharmaceuticals underscores the importance of mastering this synthetic route.[1]

Introduction: The Significance of the Pudovik Reaction

First reported by the Russian chemist A. N. Pudovik in the 1950s, the Pudovik reaction is a nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, yielding an α-hydroxyphosphonate.[1] This reaction is of paramount importance in synthetic organic chemistry as it provides a straightforward method for constructing C-P bonds, which are integral to a wide array of biologically active molecules and materials.[1] The resulting α-hydroxyphosphonates are valuable intermediates and have found applications as enzyme inhibitors, herbicides, and antioxidants.

The synthesis of dimethyl (hydroxymethyl)phosphonate, the simplest α-hydroxyphosphonate, serves as a fundamental example of the Pudovik reaction and is a critical building block for more complex organophosphorus compounds. Its applications span from being a precursor in the synthesis of flame retardants to its use in the development of pharmaceuticals.

The Core Mechanism: A Base-Catalyzed Pathway

The Pudovik reaction is most commonly conducted under basic conditions. The base plays a crucial role in deprotonating the dialkyl phosphite, which exists in equilibrium with its more nucleophilic trivalent tautomer, to generate a highly reactive phosphite anion.[1][2] This anion then acts as the key nucleophile in the subsequent addition to the electrophilic carbonyl carbon of formaldehyde.

The generally accepted mechanism for the base-catalyzed Pudovik reaction involves the following key steps:[2]

-

Deprotonation of Dimethyl Phosphite: A base (B:) removes the acidic proton from dimethyl phosphite, forming a resonance-stabilized phosphite anion.

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a tetrahedral intermediate.[1]

-

Protonation: The tetrahedral intermediate is subsequently protonated, typically by the conjugate acid of the base (BH+), to yield the final product, dimethyl (hydroxymethyl)phosphonate.[1]

Figure 1: Generalized mechanism of the base-catalyzed Pudovik reaction.

The Role of the Catalyst: A Deeper Look

The choice and amount of base are critical parameters that can significantly influence the reaction rate and, in some cases, the product distribution. While strong bases like sodium methoxide can be used, milder bases such as triethylamine (TEA) or potassium carbonate are often preferred to minimize side reactions.[3]

Recent studies have shown that the nature of the base can even dictate the final product. For instance, in the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite, using a catalytic amount (5%) of diethylamine (DEA) yields the expected Pudovik adduct. However, increasing the catalyst loading to 40% leads exclusively to a rearranged phosphate product.[4] This highlights the importance of precise control over reaction conditions.

Solvent Effects: Influencing Reactivity and Selectivity

The solvent can also play a significant role in the Pudovik reaction. While the reaction can be carried out under solvent-free conditions, the choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. Aprotic solvents like THF have been found to be optimal in some stereoselective Pudovik reactions.[5] In contrast, protic solvents such as methanol can lead to a significant reduction in both yield and diastereoselectivity.[6] The use of heterogeneous catalysts, such as anhydrous potassium carbonate in a low polarity solvent, has also been shown to be an effective approach.[7]

Experimental Protocol: Synthesis of Dimethyl (hydroxymethyl)phosphonate

This section provides a detailed, step-by-step methodology for the synthesis of dimethyl (hydroxymethyl)phosphonate, adapted from established procedures.[3][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dimethyl phosphite | 110.05 | 55.0 g (45.8 mL) | 0.5 |

| Paraformaldehyde | 30.03 | 15.0 g | 0.5 |

| Triethylamine (TEA) | 101.19 | 5.1 g (7.0 mL) | 0.05 |

| Toluene | - | 100 mL | - |

Reaction Procedure

Figure 2: Experimental workflow for the synthesis of dimethyl (hydroxymethyl)phosphonate.

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl phosphite (55.0 g, 0.5 mol), paraformaldehyde (15.0 g, 0.5 mol), and triethylamine (5.1 g, 0.05 mol) in toluene (100 mL).[3]

-

Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. The suspension should become a clear solution as the reaction progresses. Maintain this temperature for 3-4 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any unreacted paraformaldehyde. The filtrate is then concentrated under reduced pressure to remove the toluene and excess triethylamine. The crude product is purified by vacuum distillation to afford dimethyl (hydroxymethyl)phosphonate as a colorless oil. A yield of approximately 90% can be expected.[7]

Product Characterization: Spectroscopic and Physical Data

Thorough characterization of the synthesized dimethyl (hydroxymethyl)phosphonate is essential to confirm its identity and purity.

Physical Properties

| Property | Value |

| Molecular Formula | C₃H₉O₄P[8][9][10] |

| Molecular Weight | 140.07 g/mol [8][9][10] |

| Appearance | Colorless liquid |

| Boiling Point | 209.4 ± 23.0 °C at 760 mmHg[8] |

| Density | 1.2 ± 0.1 g/cm³[8] |

Spectroscopic Data

| Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Coupling Constants (J) |

| ¹H NMR (CDCl₃) | δ 3.74 (d, J = 12.0 Hz, 6H, OCH₃), 3.80 (d, J = 8.0 Hz, 2H, P-CH₂), 4.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 52.1 (d, JC-P = 5.7 Hz, OCH₃), 64.35 (d, JC-P = 167 Hz, P-CH₂)[11] |

| ³¹P NMR (CDCl₃) | δ 11.1 ppm |

| IR (neat) | 3300-3500 (br, O-H), 2950 (C-H), 1250 (P=O), 1030 (P-O-C) cm⁻¹ |

Mechanistic Variants and Related Reactions

While the base-catalyzed Pudovik reaction is the most common, other variations and related reactions are also of significant interest to the synthetic chemist.

Acid-Catalyzed Pudovik Reaction

Although less common, the Pudovik reaction can also be catalyzed by Lewis or Brønsted acids.[12] In this variant, the acid activates the carbonyl group of the aldehyde by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the neutral dialkyl phosphite.

Figure 3: Generalized mechanism of the acid-catalyzed Pudovik reaction.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to form an α-aminophosphonate.[13] This reaction is closely related to the Pudovik reaction, with the key difference being the in situ formation of an imine from the amine and carbonyl compound, which then undergoes a Pudovik-type addition of the dialkyl phosphite.[13]

Conclusion and Future Outlook

The Pudovik reaction remains a powerful and versatile tool for the synthesis of α-hydroxyphosphonates, with the synthesis of dimethyl (hydroxymethyl)phosphonate serving as a quintessential example. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters such as catalyst, solvent, and temperature, is crucial for achieving high yields and purity. The continued development of more efficient and selective catalytic systems, including enantioselective variants, will further expand the utility of this important transformation in both academic research and industrial applications, particularly in the realm of drug discovery where phosphonate-containing molecules play an increasingly vital role.

References

- Chemsrc. Dimethyl (hydroxymethyl)

- Yuan, Z., et al. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate.

- Bálint, E., et al. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 2023.

- Grokipedia. Pudovik reaction. (Accessed 2026-01-12).

- Royal Society of Chemistry. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction.

- AK Scientific, Inc. Dimethyl (hydroxymethyl)

- Benchchem. Application Notes and Protocols: Base-Catalyzed Pudovik Reaction. (Accessed 2026-01-12).

- PubChem. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732. (Accessed 2026-01-12).

- Maffei, M., et al. Synthesis of Dialkyl-Hydroxymethylphosphonates in Heterogeneous Conditions.

- Wikipedia. Pudovik reaction. (Accessed 2026-01-12).

- Organisation for Economic Co-operation and Development.

- Organic Syntheses. diethyl [(2-tetrahydropyranyloxy)

- ChemicalBook. Diethyl (hydroxymethyl)

- ResearchGate. The Pudovik Reaction Catalyzed by Tertiary Phosphines. Current Organic Synthesis, 2016.

- Sigma-Aldrich. Dimethyl (hydroxymethyl)

- ResearchGate. (PDF)

- The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. Organic Chemistry Frontiers, 2016.

- SpectraBase. Dimethyl hydroxymethylphosphonate - Optional[31P NMR] - Chemical Shifts. (Accessed 2026-01-12).

- JEOL. NM230005E. (Accessed 2026-01-12).

- Beilstein-Institut. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 2019.

- YouTube.

- MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.

- Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (Accessed 2026-01-12).

- YouTube.

- The Athavale Group.

- D-Scholarship@Pitt. Computational Studies of Catalytic Organic and Bioorganic Reactions by Yue Fu. 2022.

- White Rose Research Online. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design, 2024.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl (hydroxymethyl)phosphonate | CAS#:24630-67-9 | Chemsrc [chemsrc.com]

- 9. aksci.com [aksci.com]

- 10. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jeol.com [jeol.com]

- 12. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pudovik reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Dimethyl (hydroxymethyl)phosphonate: An In-Depth Technical Guide

Introduction

Dimethyl (hydroxymethyl)phosphonate (DMHMP) is an organophosphorus compound of significant interest in various chemical and pharmaceutical research fields. Its structural simplicity, featuring a reactive hydroxymethyl group directly attached to the phosphorus atom, makes it a versatile building block in organic synthesis.[1] Accurate and comprehensive characterization of DMHMP is paramount for its effective utilization, ensuring purity, and understanding its chemical behavior. This guide provides an in-depth analysis of the spectroscopic techniques employed for the structural elucidation of DMHMP, intended for researchers, scientists, and professionals in drug development.

This document will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the characterization of DMHMP. Each section will provide not only the spectral data but also the underlying scientific rationale for the observed phenomena and detailed experimental protocols.

Molecular Structure and Key Physicochemical Properties

DMHMP is a relatively small organophosphonate with the molecular formula C₃H₉O₄P.[2] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to a hydroxymethyl group, and two methoxy groups.

| Property | Value | Source |

| Molecular Formula | C₃H₉O₄P | [2] |

| Molecular Weight | 140.07 g/mol | [2] |

| CAS Number | 24630-67-9 | [2] |

| IUPAC Name | dimethoxyphosphorylmethanol | [2] |

digraph "DMHMP_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes P[label="P", pos="0,0!", fontsize=14, fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1 [label="O", pos="0,1!", fontsize=14, fontcolor="#202124"]; O2 [label="O", pos="-1.2,-0.5!", fontsize=14, fontcolor="#202124"]; O3 [label="O", pos="1.2,-0.5!", fontsize=14, fontcolor="#202124"]; C1 [label="CH₂", pos="0,-1.5!", fontsize=12, fontcolor="#202124"]; O4 [label="OH", pos="0,-2.5!", fontsize=12, fontcolor="#202124"]; C2 [label="CH₃", pos="-2.2,-0.5!", fontsize=12, fontcolor="#202124"]; C3 [label="CH₃", pos="2.2,-0.5!", fontsize=12, fontcolor="#202124"];

// Bonds P -- O1 [dir=none, penwidth=2, label=""]; P -- O2 [dir=none, penwidth=1]; P -- O3 [dir=none, penwidth=1]; P -- C1 [dir=none, penwidth=1]; C1 -- O4 [dir=none, penwidth=1]; O2 -- C2 [dir=none, penwidth=1]; O3 -- C3 [dir=none, penwidth=1]; }

Figure 1: 2D structure of Dimethyl (hydroxymethyl)phosphonate (DMHMP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For organophosphorus compounds like DMHMP, multinuclear NMR, including ¹H, ¹³C, and ³¹P nuclei, is indispensable.[3]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring atoms through chemical shifts, signal integrations, and spin-spin coupling patterns.

Expected ¹H NMR Spectral Data for DMHMP:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -OH | Variable | Singlet (broad) | N/A |

| -CH₂- | ~3.9 | Doublet | ²J(P,H) ≈ 6-12 Hz |

| -OCH₃ | ~3.8 | Doublet | ³J(P,H) ≈ 10-12 Hz |

Interpretation:

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, leading to its disappearance from the spectrum.

-

Hydroxymethyl Protons (-CH₂-): These two protons are chemically equivalent and are directly attached to the carbon bonded to the phosphorus atom. They are expected to appear as a doublet due to coupling with the ³¹P nucleus (²J(P,H)).

-

Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups are expected to appear as a doublet due to coupling to the phosphorus atom through three bonds (³J(P,H)).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets. However, in the case of DMHMP, coupling to the ³¹P nucleus is still observed.

Expected ¹³C NMR Spectral Data for DMHMP:

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| -CH₂- | ~56-58 | Doublet | ¹J(P,C) ≈ 140-160 Hz |

| -OCH₃ | ~53-55 | Doublet | ²J(P,C) ≈ 5-7 Hz |

Interpretation:

-

Hydroxymethyl Carbon (-CH₂-): This carbon is directly bonded to the phosphorus atom, resulting in a large one-bond coupling constant (¹J(P,C)), which splits the signal into a doublet.

-

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons are two bonds away from the phosphorus atom, leading to a smaller two-bond coupling constant (²J(P,C)) and a doublet signal.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for the direct observation of the phosphorus nucleus, providing valuable information about its oxidation state and chemical environment.[4]

Expected ³¹P NMR Spectral Data for DMHMP:

| Nucleus | Chemical Shift (δ, ppm) (Referenced to 85% H₃PO₄) | Multiplicity (Proton-coupled) |

| ³¹P | ~25-28 | Multiplet |

Interpretation:

The chemical shift of the ³¹P nucleus in DMHMP is expected in the typical range for phosphonates. In a proton-coupled ³¹P NMR spectrum, the signal would appear as a complex multiplet due to coupling with the -CH₂- and -OCH₃ protons. However, ³¹P NMR spectra are most commonly acquired with proton decoupling, which would result in a single, sharp singlet for DMHMP.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra of DMHMP.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of DMHMP and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR referencing. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0 ppm for ¹H and ¹³C spectra, and the external H₃PO₄ signal to 0 ppm for the ³¹P spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FTIR Absorption Bands for DMHMP:

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Intensity |

| 3400-3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 2980-2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1260-1200 | P=O stretch (phosphoryl) | Strong |

| 1050-1000 | P-O-C stretch | Strong |

| ~1050 | C-O stretch | Medium |

Interpretation:

-

O-H Stretch: The presence of a broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretch: The bands in the 2980-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

P=O Stretch: A very strong and characteristic absorption band between 1260-1200 cm⁻¹ is indicative of the P=O double bond of the phosphoryl group. The exact position of this band can be sensitive to the electronic environment of the phosphorus atom.

-

P-O-C Stretch: Strong absorptions in the 1050-1000 cm⁻¹ region are characteristic of the P-O-C single bond stretching vibrations of the methoxy groups.

-

C-O Stretch: The C-O single bond stretching of the hydroxymethyl group is also expected in the fingerprint region, around 1050 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy (Liquid Sample)

-

Sample Preparation:

-

As DMHMP is a liquid at room temperature, it can be analyzed directly as a thin film.

-

Place a small drop of DMHMP onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and the fragmentation pattern can be used to deduce its structure.

Expected Mass Spectrometry Data for DMHMP:

| Parameter | Value | Source |

| Monoisotopic Mass | 140.02384576 Da | [2] |

Interpretation and Proposed Fragmentation Pathway:

Upon electron ionization (EI), DMHMP is expected to form a molecular ion (M⁺•) at m/z = 140. This molecular ion can then undergo various fragmentation processes to form smaller, stable ions. A plausible fragmentation pathway is outlined below:

Figure 3: Proposed electron ionization fragmentation pathway for DMHMP.

-

Loss of a Methoxy Radical (•OCH₃): Cleavage of a P-OCH₃ bond can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z = 109.

-

Loss of Formaldehyde (CH₂O) and a Hydrogen Radical (H•): A rearrangement followed by fragmentation could lead to the loss of formaldehyde and a hydrogen radical, giving a fragment at m/z = 95.

-

Further Fragmentation: The fragment at m/z = 109 could further lose a molecule of methanol (CH₃OH) to form a fragment at m/z = 77. Other smaller fragments are also possible.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction:

-

Dissolve a small amount of DMHMP in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

The spectroscopic characterization of Dimethyl (hydroxymethyl)phosphonate is a multi-faceted process that relies on the synergistic application of NMR, FTIR, and Mass Spectrometry. NMR spectroscopy provides the most detailed structural information, elucidating the connectivity of atoms through chemical shifts and coupling constants. FTIR spectroscopy offers a rapid and effective method for identifying the key functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides valuable structural clues through the analysis of fragmentation patterns. By integrating the data from these techniques, a comprehensive and unambiguous structural assignment of DMHMP can be achieved, which is essential for its application in research and development.

References

-

PubChem. (n.d.). Dimethyl (hydroxymethyl)phosphonate. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Keglevich, G., & Rádai, Z. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1586. [Link]

-

JEOL. (n.d.). Analyses of alkyl phosphonate mixtures. Retrieved January 8, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl (hydroxymethyl)phosphonate. NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

University of Strathclyde. (n.d.). 31 Phosphorus NMR. Retrieved January 8, 2026, from [Link]

-

ACG Publications. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 279-285. [Link]

-

MDPI. (2022). Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis. Molecules, 27(9), 3075. [Link]

-

The Royal Society of Chemistry. (2014). Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones - Supporting Information. Dalton Transactions, 43, 10958-10967. [Link]

-

ProQuest. (2022). Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates. Russian Journal of General Chemistry, 92(11), 2315-2321. [Link]

Sources

A Comprehensive Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Dimethyl (hydroxymethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Significance of Dimethyl (hydroxymethyl)phosphonate in Modern Chemistry

Dimethyl (hydroxymethyl)phosphonate is a valuable synthetic intermediate, primarily owing to its bifunctional nature, possessing both a reactive hydroxyl group and a phosphonate moiety. The phosphonate group is a well-established phosphate mimic in medicinal chemistry, offering enhanced stability against enzymatic hydrolysis.[1][2] This property makes phosphonate-containing molecules, derived from precursors like DMHMP, attractive candidates for antiviral, anticancer, and anti-osteoporotic drugs.[1][2]

The most common synthetic route to α-hydroxyphosphonates, including DMHMP, is the Pudovik reaction.[3] This reaction involves the base-catalyzed addition of a dialkyl phosphite (in this case, dimethyl phosphite) to an aldehyde (formaldehyde).[3] The versatility of the resulting hydroxymethyl group allows for a wide range of subsequent chemical modifications, making DMHMP a cornerstone for the synthesis of more complex organophosphorus compounds.[3][4]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of DMHMP are paramount. NMR spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution.

Foundational Principles of ¹H and ³¹P NMR for Organophosphorus Compounds

NMR spectroscopy relies on the magnetic properties of atomic nuclei. Both ¹H and ³¹P have a nuclear spin of ½, making them ideal for high-resolution NMR studies.

¹H NMR Spectroscopy provides information on the chemical environment of protons within a molecule. Key parameters include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms are "deshielded" and appear at higher ppm values.

-

Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of bonds separating the coupled nuclei. In phosphonates, we observe both homonuclear coupling (¹H-¹H) and heteronuclear coupling (³¹P-¹H).

³¹P NMR Spectroscopy is a highly specific technique for phosphorus-containing compounds.[5] Key features include:

-

Wide Chemical Shift Range: ³¹P NMR spectra have a much broader chemical shift range than ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation.

-

Sensitivity to the Phosphorus Environment: The ³¹P chemical shift is highly sensitive to the oxidation state, coordination number, and nature of the substituents on the phosphorus atom.

-

Proton Decoupling: ³¹P spectra are often acquired with proton decoupling, which collapses the P-H coupling and results in a single, sharp peak for each unique phosphorus nucleus, simplifying analysis and improving the signal-to-noise ratio.[5]

Spectral Analysis: An Illustrative Example with Diethyl (hydroxymethyl)phosphonate

Due to the limited availability of fully assigned spectra for dimethyl (hydroxymethyl)phosphonate, we will analyze the ¹H NMR spectrum of its close analog, diethyl (hydroxymethyl)phosphonate, to demonstrate the key spectral features. The principles of interpretation are directly transferable to DMHMP.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of diethyl (hydroxymethyl)phosphonate in CDCl₃ exhibits distinct signals corresponding to the different proton environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| -CH₃ | ~1.34 | Triplet | J(H,H) ≈ 7.1 | These protons are on the methyl groups of the ethyl esters. They are coupled to the two adjacent methylene protons, resulting in a triplet. |

| P-CH₂-OH | ~3.91 | Doublet | ²J(P,H) ≈ 5.9 | This signal corresponds to the two protons of the hydroxymethyl group directly attached to the phosphorus-bearing carbon. The signal is split into a doublet due to coupling with the phosphorus nucleus (two-bond coupling).[3] |

| -O-CH₂-CH₃ | ~4.17 | Multiplet | J(H,H) ≈ 7.4, ³J(P,H) | These are the methylene protons of the ethyl esters. They are coupled to the three protons of the adjacent methyl groups (quartet) and also to the phosphorus nucleus (three-bond coupling), resulting in a more complex multiplet. |

| -OH | ~4.5 | Singlet (broad) | - | The hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding and chemical exchange. |

Illustrative data for diethyl (hydroxymethyl)phosphonate is sourced from Benchchem.[3]

Expected ¹H NMR Spectrum of Dimethyl (hydroxymethyl)phosphonate:

For DMHMP, the ¹H NMR spectrum would be simpler. The signals for the ethyl groups (-CH₃ and -O-CH₂-CH₃) would be replaced by a single signal for the two equivalent methoxy groups (-OCH₃). This signal would appear as a doublet due to three-bond coupling to the phosphorus atom (³J(P,H)). The signals for the hydroxymethyl (P-CH₂-OH) and hydroxyl (-OH) protons would be expected in similar regions to the diethyl analog.

³¹P NMR Spectral Interpretation

A proton-coupled ³¹P NMR spectrum would show this peak split into a multiplet due to coupling with the protons on the adjacent methyl and hydroxymethyl groups.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This section outlines a standard operating procedure for the preparation and acquisition of ¹H and ³¹P NMR spectra of dimethyl (hydroxymethyl)phosphonate.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ³¹P NMR, a slightly higher concentration (10-20 mg) may be beneficial to obtain a good signal-to-noise ratio in a shorter time.

-

Procedure: a. Weigh the desired amount of dimethyl (hydroxymethyl)phosphonate into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently swirl the vial to dissolve the sample completely. d. Transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube securely.

4.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

For ³¹P NMR (Proton Decoupled):

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: 100-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 64-128 scans.

-

Referencing: The spectrum should be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of dimethyl (hydroxymethyl)phosphonate and the key through-bond couplings that are observed in its NMR spectra.

Caption: Molecular structure of dimethyl (hydroxymethyl)phosphonate.

Caption: Key NMR J-coupling relationships in DMHMP.

Applications in Drug Development and Beyond

The hydroxymethylphosphonate moiety, readily synthesized from DMHMP, is a critical component in the design of various therapeutic agents.

-

Antiviral Drugs: Phosphonate analogs of nucleosides, such as Tenofovir and Adefovir, are cornerstone therapies for HIV and Hepatitis B infections.[1] The phosphonate group mimics the natural phosphate group of nucleotides but is resistant to hydrolysis, leading to more stable and effective drugs. Diethyl (hydroxymethyl)phosphonate is a known intermediate in the synthesis of Tenofovir.[6]

-

Enzyme Inhibitors: The tetrahedral geometry and negative charge of the phosphonate group make it an excellent transition-state analog inhibitor for various enzymes, particularly those that process phosphate-containing substrates.[1]

-

Bone Targeting Agents: Bisphosphonates, which contain two phosphonate groups, are widely used in the treatment of osteoporosis and other bone disorders due to their high affinity for calcium phosphate in the bone matrix.[2]

-

Flame Retardants: Beyond medicinal chemistry, DMHMP and its derivatives are utilized as effective flame retardants in polymers. Upon heating, they decompose to form a protective layer of phosphoric acid, which inhibits combustion.[3]

Conclusion

¹H and ³¹P NMR spectroscopy are indispensable tools for the characterization of dimethyl (hydroxymethyl)phosphonate and related compounds. A thorough understanding of the chemical shifts and, particularly, the heteronuclear ³¹P-¹H coupling patterns allows for unambiguous structural verification and purity assessment. While a fully assigned public spectrum of DMHMP remains elusive, the analysis of close analogs provides a solid foundation for interpreting its NMR data. The principles and protocols outlined in this guide are intended to empower researchers in their synthesis and application of this important chemical building block, fostering further innovation in drug discovery and materials science.

References

-

PubChem. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732. [Link]

-

Krečmerová, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 897996. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Lanthanide anilido complexes: synthesis, characterization, and as highly efficient catalysts for hydrophosphonylation of aldehydes and unactivated ketones. [Link]

-

SpectraBase. Dimethyl hydroxymethylphosphonate - Optional[31P NMR] - Chemical Shifts. [Link]

-

SpectraBase. O,O-DIETHYL(META-PHENOXY-ALPHA-HYDROXYBENZYL)PHOSPHONATE. [Link]

-

Stanford Libraries. Journal of general chemistry of the USSR in English translation. [Link]

-

Keglevich, G., et al. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. Molecules, 26(24), 7593. [Link]

-

National Library of Australia. Journal of general chemistry of the USSR in English translation | Catalogue. [Link]

-

Western University. Journal of general chemistry of the U.S.S.R. in English translation.. [Link]

-

ResearchGate. 1 H and 31 P NMR Parameters. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

UW-Madison Libraries. Journal of general chemistry of the U.S.S.R. in English translation - Catalog. [Link]

- Google Books. Journal of General Chemistry of the U.S.S.R.

-

Holá, K., et al. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Molecules, 26(24), 7646. [Link]

-

Wikipedia. Phosphonate. [Link]

-

University of California, Davis. Introduction Differences Between 1H and 31P NMR Interpreting Spectra. [Link]

-

Wang, Y., et al. (2021). Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. [Link]

-

Wu, Y., et al. (2008). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry, 19(11), 1367-1372. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Diethyl (hydroxymethyl)phosphonate: A Guide for Procurement Managers. [Link]

-

Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Revue Roumaine de Chimie, 65(1), 79-84. [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buy Diethyl (hydroxymethyl)phosphonate | 3084-40-0 [smolecule.com]

- 5. barron.rice.edu [barron.rice.edu]

- 6. nbinno.com [nbinno.com]

FT-IR analysis of Dimethyl (hydroxymethyl)phosphonate

An In-Depth Technical Guide to the FT-IR Analysis of Dimethyl (hydroxymethyl)phosphonate

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Vibrations of a Versatile Phosphonate

Dimethyl (hydroxymethyl)phosphonate (DMHMP), with the chemical formula C₃H₉O₄P, stands as a pivotal intermediate in the realm of organophosphorus chemistry.[1] Its unique structure, featuring a reactive hydroxymethyl group alongside the stable phosphonate core, renders it a valuable precursor for synthesizing a wide array of compounds, from flame retardants to specialized chemical agents.[1] The precise characterization of this molecule is paramount for ensuring purity, monitoring reactions, and understanding its chemical behavior.

Among the arsenal of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy emerges as a particularly powerful tool. It is a rapid, non-destructive method that provides a distinct "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] This guide offers a comprehensive exploration of the FT-IR analysis of DMHMP, grounded in established spectroscopic principles and field-proven methodologies. We will delve into the causality behind spectral features, present a self-validating experimental protocol, and provide the necessary framework for researchers, scientists, and drug development professionals to confidently apply this technique.

The Spectroscopic Blueprint: Principles of DMHMP Analysis by FT-IR

The foundation of FT-IR spectroscopy lies in the interaction of infrared radiation with molecular bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the radiation, resulting in a transition to a higher vibrational energy state. The FT-IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a spectrum that reveals the functional groups present.

For Dimethyl (hydroxymethyl)phosphonate, the key functional groups that produce characteristic absorption bands are:

-

Hydroxyl group (O-H)

-

Alkane groups (C-H)

-

Phosphoryl group (P=O)

-

Phosphonate ester group (P-O-C)

-

Carbon-Oxygen bond (C-O)

Each of these groups vibrates in a predictable frequency range, allowing for the definitive identification and structural confirmation of DMHMP.[1]

Deciphering the Spectrum: Interpretation of DMHMP's Vibrational Fingerprint

The FT-IR spectrum of DMHMP is characterized by several strong, well-defined absorption bands. An expert analysis involves examining specific regions of the spectrum to assign these bands to their corresponding molecular vibrations.

The O-H Stretching Region (3600 – 3200 cm⁻¹)

A prominent, broad absorption band is expected in this region. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (O-H) groups of adjacent DMHMP molecules.[1][3] The presence of this strong, broad peak is a clear confirmation of the hydroxyl functionality.

The C-H Stretching Region (3000 – 2850 cm⁻¹)

Multiple sharp, medium-to-strong peaks appear in this range, corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups within the molecule.[1][2]

The Phosphoryl (P=O) Stretching Region (1250 – 1200 cm⁻¹)

This region contains arguably the most characteristic and intense absorption band in the DMHMP spectrum.[1] The P=O double bond stretch gives rise to a very strong, sharp peak, which serves as a definitive marker for the phosphonate group.[4] Its high intensity is due to the large change in dipole moment during the vibration.

The Fingerprint Region (< 1500 cm⁻¹)

This complex region contains a wealth of structural information unique to the molecule. For DMHMP, the most significant bands are:

-

C-O Stretching (approx. 1100 – 1000 cm⁻¹): A strong band associated with the stretching vibration of the C-O single bond of the hydroxymethyl group.[1][2]

-

P-O-C Stretching (approx. 1050 – 970 cm⁻¹): Strong, often complex absorptions arising from the asymmetric and symmetric stretching of the P-O-C ester linkages.[1][2] The coupling of these vibrations can sometimes make precise assignment challenging, but their presence is fundamental to the phosphonate structure.[5]

Data Presentation: Summary of Key FT-IR Absorption Bands for DMHMP

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600 - 3200 | O-H Stretch (H-bonded) | Hydroxyl | Strong, Broad |

| 3000 - 2850 | C-H Stretch (asymm/symm) | Alkane (CH₃, CH₂) | Medium, Sharp |

| 1250 - 1200 | P=O Stretch | Phosphoryl | Very Strong, Sharp |

| 1100 - 1000 | C-O Stretch | Hydroxymethyl | Strong |

| 1050 - 970 | P-O-C Stretch (asymm/symm) | Phosphonate | Strong |

Experimental Protocol: A Self-Validating Methodology

This protocol outlines a robust procedure for acquiring a high-quality FT-IR spectrum of DMHMP, which is typically a liquid at room temperature.[6] The use of Attenuated Total Reflectance (ATR) is prioritized for its simplicity, speed, and minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared spectrometer (e.g., Thermo Nicolet, PerkinElmer, Bruker) equipped with a detector sensitive in the mid-IR range (4000-400 cm⁻¹).[7][8]

-

Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.

-

Sample: Dimethyl (hydroxymethyl)phosphonate (CAS No: 24630-67-9).[7]

-

Reagents: Isopropanol or ethanol for cleaning.

-

Apparatus: Kimwipes or other lint-free tissue.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal surface with a Kimwipe dampened with isopropanol and allow it to dry completely. This step is critical to prevent cross-contamination.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., atmospheric H₂O and CO₂) and the ATR crystal itself.

-

Rationale: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorption information from the sample.

-

Typical Parameters:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹[8]

-

Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

-

-

-

Sample Spectrum Acquisition:

-

Place a single drop of liquid DMHMP onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

Data Processing and Analysis:

-

The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the spectral analysis tools to identify the peak positions (in cm⁻¹) and compare them against the expected values detailed in Section 2 and the data table.

-

-

Post-Analysis Cleanup:

-

Carefully clean the DMHMP from the ATR crystal using a Kimwipe and isopropanol.

-

Run a clean check by acquiring a new spectrum to ensure no sample residue remains.

-

Mandatory Visualization: FT-IR Analysis Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectra of Organic Phosphates in the Combination Region of the C–O and P–O Vibrations [opg.optica.org]

- 6. Di Methyl(hydroxymethyl)phosphonate - Pragmetis [pragmetis.com]

- 7. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Unraveling the Thermal Fate of Dimethyl (hydroxymethyl)phosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Unknowns in Organophosphorus Chemistry

The thermal stability and decomposition pathways of organophosphorus compounds are of paramount importance in fields ranging from materials science, particularly in the development of flame retardants, to the pharmaceutical industry, where understanding the degradation of phosphonate-containing drugs is crucial for ensuring their safety and efficacy. Dimethyl (hydroxymethyl)phosphonate (DMHMP), a prominent member of the α-hydroxyphosphonate family, stands as a molecule of significant interest. Its dual functionality, comprising both a phosphonate ester and a primary alcohol, imparts unique chemical properties that also lead to a complex thermal decomposition profile.

This technical guide serves as a comprehensive exploration of the thermal decomposition pathway of DMHMP. As a Senior Application Scientist, the narrative herein is built upon a foundation of established principles in organophosphorus chemistry, drawing parallels with closely related and well-studied analogues. While a definitive, experimentally exhaustive pathway for DMHMP is not yet fully elucidated in publicly accessible literature, this guide will construct a scientifically rigorous and plausible decomposition cascade. We will delve into the causality behind the proposed reaction steps, grounding our hypotheses in the known reactivity of phosphonates and alcohols. Furthermore, this document will outline the self-validating experimental protocols that would be essential in confirming and refining the proposed mechanisms, thereby providing a roadmap for future research in this area. Our commitment to scientific integrity is underscored by the extensive citation of authoritative sources, ensuring a trustworthy and well-referenced exploration of this complex topic.

The Molecular Architecture of Dimethyl (hydroxymethyl)phosphonate: A Prelude to its Thermal Behavior

Dimethyl (hydroxymethyl)phosphonate, with the chemical formula (CH₃O)₂P(O)CH₂OH, is characterized by a central phosphorus atom in the +5 oxidation state, double-bonded to an oxygen atom (a phosphoryl group), and single-bonded to two methoxy groups and a hydroxymethyl group.[1] The presence of the P=O bond results in a polar molecule with a significant dipole moment.[2]

The key to understanding its thermal decomposition lies in the relative strengths of its covalent bonds. The C-P bond is notably stable, while the P-O-C ester linkages and the C-O bond of the hydroxymethyl group are more susceptible to thermal cleavage. The hydroxyl group also introduces the possibility of intra- and intermolecular hydrogen bonding, which can influence the initial stages of decomposition.

Synthesis and Relevance

DMHMP is typically synthesized via the Pudovik reaction, which involves the nucleophilic addition of dimethyl phosphite to formaldehyde.[3] Its applications are diverse, ranging from its use as a precursor in the synthesis of more complex organophosphorus compounds to its role as an effective flame retardant.[3] In the context of flame retardancy, its efficacy is directly linked to its thermal decomposition products, which can act in both the condensed (solid) and gas phases to inhibit combustion.[3]

A Proposed Thermal Decomposition Pathway of DMHMP

Based on the established principles of organophosphorus compound pyrolysis and the specific functionalities within the DMHMP molecule, a multi-step decomposition pathway is proposed. This pathway is initiated at elevated temperatures and is likely to proceed through a series of competing and consecutive reactions.

Initial Decomposition Step: The Reversible Retro-Pudovik Reaction

A plausible initial step in the thermal decomposition of DMHMP is the reversible retro-Pudovik reaction. This reaction is essentially the reverse of its synthesis, where the α-hydroxyphosphonate decomposes back into dimethyl phosphite and formaldehyde. This pathway is supported by studies on the decomposition of other α-hydroxyphosphonates under certain conditions.

Caption: Initial retro-Pudovik decomposition of DMHMP.

This initial step is significant as it immediately generates two smaller, more volatile molecules. Formaldehyde is a highly reactive species that can undergo further oxidation or polymerization. Dimethyl phosphite is also thermally unstable and will decompose further.

Decomposition of Dimethyl Phosphite

The dimethyl phosphite formed in the initial step will undergo further thermal decomposition. The most likely pathway involves the elimination of methanol to form a reactive phosphorus-containing intermediate.

Caption: Decomposition of the intermediate, Dimethyl Phosphite.

Alternative Initial Step: Intramolecular Water Elimination

An alternative or concurrent initial decomposition pathway for DMHMP involves an intramolecular elimination of water from the hydroxymethyl group, facilitated by the phosphoryl oxygen. This would lead to the formation of a methylene phosphonate intermediate.

Formation of Phosphoric Acid Derivatives: The Condensed Phase Action

At higher temperatures, the various phosphorus-containing intermediates will undergo further reactions, leading to the formation of phosphoric and polyphosphoric acids. This is a key aspect of the flame-retardant action of many organophosphorus compounds.[3] These acidic species are non-volatile and remain in the condensed phase (the solid residue). They act as catalysts for the dehydration of organic materials, promoting the formation of a stable char layer. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and reducing the release of flammable volatile compounds into the gas phase.

Generation of Gas-Phase Radicals: Quenching the Fire

Concurrently with the condensed-phase reactions, some of the phosphorus-containing intermediates, particularly those with lower oxygen content, can fragment to produce reactive radical species in the gas phase. The most significant of these is the phosphoryl radical (PO•). These radicals are highly effective at scavenging the chain-carrying radicals (such as H• and OH•) that propagate the combustion process in a flame, thereby quenching the fire.

Caption: Dual-phase action of DMHMP decomposition products.

Experimental Verification: A Protocol for Elucidating the Pathway

To validate and refine the proposed decomposition pathway, a suite of analytical techniques must be employed. The following protocols are designed to provide a comprehensive understanding of the thermal degradation of DMHMP.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the thermal stability of DMHMP and identify the evolved gaseous products as a function of temperature.

Protocol:

-

A small, precisely weighed sample of DMHMP (5-10 mg) is placed in a TGA crucible.

-

The sample is heated from ambient temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The gases evolved during the decomposition are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

-

FTIR spectra of the evolved gases are recorded continuously throughout the TGA experiment.

-

The resulting data will provide a thermogram (mass vs. temperature) and a series of time-resolved IR spectra of the gaseous products, allowing for their identification.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the individual volatile and semi-volatile products of DMHMP pyrolysis.[4]

Protocol:

-

A microgram-scale sample of DMHMP is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 700 °C) in an inert atmosphere.

-

The pyrolysis products are swept into the injection port of a gas chromatograph.

-

The products are separated on a capillary GC column.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, the evolution of different products as a function of temperature can be determined.

| Analytical Technique | Information Gained |

| TGA-FTIR | Onset of decomposition, temperature ranges of mass loss, identification of major gaseous products (e.g., water, formaldehyde, methanol, CO, CO₂). |

| Py-GC-MS | Separation and identification of a wide range of volatile and semi-volatile decomposition products, providing a detailed "fingerprint" of the pyrolysis process. |

Summary of Expected Decomposition Products

Based on the proposed pathway and the known chemistry of related compounds, the following table summarizes the expected decomposition products of DMHMP.

| Product | Phase | Formation Pathway |

| Formaldehyde | Gas | Retro-Pudovik reaction |

| Dimethyl phosphite | Gas/Liquid | Retro-Pudovik reaction |

| Methanol | Gas | Decomposition of dimethyl phosphite |

| Water | Gas | Intramolecular elimination |

| Phosphoric/Polyphosphoric Acids | Condensed | High-temperature reactions of P-intermediates |

| PO• radical | Gas | Fragmentation of volatile P-species |

| Char | Condensed | Catalytic action of phosphoric acids |

Conclusion and Future Outlook

The thermal decomposition of Dimethyl (hydroxymethyl)phosphonate is a complex process involving multiple competing and consecutive reactions. This guide has presented a plausible pathway grounded in the fundamental principles of organophosphorus chemistry. The proposed mechanism involves an initial retro-Pudovik reaction or intramolecular water elimination, followed by the decomposition of intermediates to form both condensed-phase char promoters (phosphoric acids) and gas-phase flame inhibitors (PO• radicals).

To move from a proposed to a definitive pathway, rigorous experimental investigation is essential. The detailed protocols for TGA-FTIR and Py-GC-MS outlined herein provide a clear roadmap for future research. A comprehensive understanding of the thermal decomposition of DMHMP will not only advance our fundamental knowledge of organophosphorus chemistry but also enable the more rational design of novel flame retardants and the assessment of the thermal stability of phosphonate-containing pharmaceuticals. The scientific community is encouraged to undertake these investigations to fully illuminate the thermal fate of this important molecule.

References

-

Tris(hydroxymethyl)phosphine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

-

Tris(hydroxymethyl)phosphine - Grokipedia. (2026, January 8). Retrieved January 8, 2026, from [Link]

-

Full kinetics investigation of the formation reaction of phosphonate esters in the gas-phase: a theoretical study - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Thermal and Calorimetric Evaluations of Polyacrylonitrile Containing Covalently-Bound Phosphonate Groups - Semantic Scholar. (2018, January 30). Retrieved January 8, 2026, from [Link]

-

Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate | The Journal of Organic Chemistry - ACS Publications. (2021, October 11). Retrieved January 8, 2026, from [Link]

-

Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) - MDPI. (2019, March 1). Retrieved January 8, 2026, from [Link]

-

Fig. 5. Thermogravimetry analysis curves of a -hydroxy diethylphosphonate. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Reversible decomposition of mono(-hydroxy)phosphines and their reaction with ,-unsaturated aldehydes - ResearchGate. (2025, August 6). Retrieved January 8, 2026, from [Link]

-

Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory. (n.d.). Retrieved January 8, 2026, from [Link]

-

Full kinetics investigation of the formation reaction of phosphonate esters in the gas-phase: A theoretical study | Request PDF - ResearchGate. (2025, August 9). Retrieved January 8, 2026, from [Link]

-

Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions | The Journal of Organic Chemistry - ACS Publications. (2024, December 17). Retrieved January 8, 2026, from [Link]

-

Analysis of Organophosphorus Compounds by GC/MS - cromlab-instruments.es. (n.d.). Retrieved January 8, 2026, from [Link]

-

Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra In. (n.d.). Retrieved January 8, 2026, from [Link]

-

Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed. (2015, March 28). Retrieved January 8, 2026, from [Link]

-

Green chemical synthesis of α-hydroxyphosphonates - ACG Publications. (2012, May 15). Retrieved January 8, 2026, from [Link]

-

Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

(PDF) Pyrolysis gas chromatography - mass spectrometry studies of spiro phosphate esters containing phenol and substituted phenol moieties - ResearchGate. (2025, July 10). Retrieved January 8, 2026, from [Link]

-

Synthesis and Reactions of α-Hydroxyphosphonates - PMC - NIH. (2018, June 20). Retrieved January 8, 2026, from [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Green and Effective Preparation of α-Hydroxyphosphonates by Ecocatalysis - MDPI. (2022, May 11). Retrieved January 8, 2026, from [Link]

-

General protocol for the synthesis of α-hydroxy- phosphonates. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.).

Sources

Physical and chemical properties of Dimethyl (hydroxymethyl)phosphonate

An In-Depth Technical Guide to the Physical and Chemical Properties of Dimethyl (hydroxymethyl)phosphonate

Introduction

Dimethyl (hydroxymethyl)phosphonate (DMHP) is an organophosphorus compound of significant interest in synthetic and medicinal chemistry. As a simple α-hydroxyphosphonate, it serves as a versatile precursor and building block for a wide range of more complex molecules.[1][2] Its structure, featuring a reactive hydroxyl group and a phosphonate moiety, makes it a valuable intermediate in the synthesis of pharmaceuticals, flame retardants, and various specialty chemicals.[2][3] The phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, is often employed as a bioisostere for phosphate or carboxylate groups in drug design, conferring increased resistance to hydrolysis.[1][4][5] This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and analytical characterization of DMHP for researchers and professionals in chemical and drug development.

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing DMHP is the hydrophosphonylation of formaldehyde, a variant of the Pudovik or Abramov reaction.[1][4] This reaction creates the crucial P-C bond through the nucleophilic addition of dimethyl phosphite to the carbonyl carbon of formaldehyde.[1][6]

Reaction Mechanism: Base-Catalyzed Pudovik Reaction

The synthesis is typically performed under mild, base-catalyzed conditions.[1][4] The mechanism proceeds through three primary steps:

-

Deprotonation: A base, such as potassium carbonate or triethylamine, abstracts the acidic proton from dimethyl phosphite. This generates a highly nucleophilic phosphite anion.[1][4]

-

Nucleophilic Attack: The phosphite anion attacks the electrophilic carbonyl carbon of formaldehyde, leading to the formation of a new P-C bond and a tetrahedral alkoxide intermediate.[1][4]

-

Protonation: The alkoxide intermediate is subsequently protonated by a protic solvent or the conjugate acid of the base, yielding the final Dimethyl (hydroxymethyl)phosphonate product.[1]

Caption: Base-catalyzed Pudovik reaction mechanism for DMHP synthesis.

Experimental Protocol: Synthesis of DMHP

This protocol is a representative example based on established methodologies for the synthesis of hydroxymethyl phosphonates.[7][8]

-

Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethyl phosphite (1.0 mol), paraformaldehyde (1.2 mol), and a suitable solvent such as toluene (250 mL).

-

Catalyst Addition: Add a catalytic amount of a mild base, such as anhydrous potassium carbonate (0.1 mol), to the mixture.[1]

-

Reaction: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled. Maintain this temperature for 2-3 hours until the reaction is complete, which can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the dimethyl phosphite signal.[7]

-

Work-up: After cooling to room temperature, filter the mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield DMHP as a colorless to light yellow liquid.[7]

Physicochemical Properties

DMHP is a colorless to pale yellow liquid under standard conditions.[2][9][10] Its key physical and chemical identifiers are summarized below.

Caption: Chemical Structure of Dimethyl (hydroxymethyl)phosphonate.

Table 1: Physicochemical Properties of Dimethyl (hydroxymethyl)phosphonate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 24630-67-9 | [1][2] |

| Molecular Formula | C₃H₉O₄P | [9][11] |

| Molecular Weight | 140.07 g/mol | [9][11] |

| Appearance | Colorless to light yellow liquid | [2][3][10] |

| IUPAC Name | dimethoxyphosphorylmethanol | [11] |

| InChI Key | OIERWUPLBOKSRB-UHFFFAOYSA-N | [1][12] |

| Density | ~1.2 g/cm³ | [9] |

| Refractive Index | ~1.41 | [9] |

| Solubility | Soluble in many organic solvents (alcohols, ethers); insoluble or moderately soluble in water. | [1][2][3] |

| Storage | Store at room temperature under an inert atmosphere. |[12] |

Chemical Reactivity and Derivatization

The utility of DMHP as a synthetic intermediate stems from the reactivity of its hydroxyl group, which serves as a handle for a variety of chemical modifications.[1]

Reactions of the Hydroxyl Group

-

Substitution and Functional Group Interconversion: The hydroxyl moiety is a primary site for functionalization. It can be converted into other groups, such as amines, to produce α-aminophosphonates, which are valuable as peptide mimics and enzyme inhibitors.[1][4]

-

O-Acylation: The hydroxyl group readily reacts with acylating agents like acid chlorides or anhydrides to form α-acyloxyphosphonates.[13] These derivatives have been investigated for various applications, including as herbicides.[13]

Hydrolysis

Under certain conditions, the phosphonate esters can be hydrolyzed to the corresponding phosphonic acid derivatives.[1] This transformation is significant in drug development, as the phosphonic acid moiety is often the active form that mimics natural phosphates.[5]

Thermal Degradation in Flame Retardant Applications

Phosphonate compounds, including derivatives of DMHP, are effective flame retardants.[1] During combustion, they can exert a dual-phase mechanism. In the solid phase, they promote char formation, which acts as a physical barrier to heat and flammable gases.[1] In the gas phase, phosphorus-containing radicals can interrupt the free-radical chain reactions of combustion.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. CAS 24630-67-9: Dimethyl hydroxymethylphosphonate [cymitquimica.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts’ Assistance [mdpi.com]

- 6. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. Di Methyl(hydroxymethyl)phosphonate - Pragmetis [pragmetis.com]

- 11. Dimethyl (hydroxymethyl)phosphonate | C3H9O4P | CID 11051732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Dimethyl (hydroxymethyl)phosphonate | 24630-67-9 [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Dimethyl Hydroxymethylphosphonate (CAS 24630-67-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl hydroxymethylphosphonate (DMHP), identified by CAS number 24630-67-9, is an organophosphorus compound of significant interest in various chemical and industrial applications. Structurally, it is characterized by a phosphonate group with two methyl ester functionalities and a hydroxymethyl group. This unique combination of functional groups imparts upon DMHP a versatile reactivity profile, making it a valuable intermediate in organic synthesis. It typically presents as a colorless to pale yellow liquid and exhibits moderate solubility in water, while being soluble in a range of organic solvents. Its primary applications lie in its role as a chemical precursor for flame retardants and agrochemicals, with potential uses in the synthesis of pharmaceuticals.[1] Given its utility, a thorough understanding of its properties, synthesis, applications, and associated hazards is essential for its safe and effective handling in a research and development setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Dimethyl hydroxymethylphosphonate is fundamental to its application in research and synthesis. These properties dictate its behavior in various chemical environments and are crucial for process design, purification, and handling.

| Property | Value | Source(s) |

| CAS Number | 24630-67-9 | |

| Molecular Formula | C₃H₉O₄P | |

| Molecular Weight | 140.07 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 209.4 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 80.5 ± 22.6 °C | [2] |

| Refractive Index | 1.410 | [2] |

| Solubility | Soluble in many organic solvents (e.g., alcohol, ether); reported as insoluble in water by some sources, but moderately soluble by others. | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

Spectral Data: Spectroscopic data is critical for the identification and characterization of Dimethyl hydroxymethylphosphonate. Experimental spectra are available in various databases and literature, including ¹³C NMR, ³¹P NMR, FT-IR, and Raman spectroscopy.

Synthesis of Dimethyl Hydroxymethylphosphonate

The synthesis of Dimethyl hydroxymethylphosphonate is most commonly achieved through the Pudovik reaction. This reaction involves the base-catalyzed addition of dimethyl phosphite to formaldehyde.[2]

A typical laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dimethyl phosphite, paraformaldehyde (as a source of formaldehyde), and a catalytic amount of a base, such as triethylamine or potassium carbonate.[2]

-

Heating: The reaction mixture is heated in an oil bath to approximately 100-130°C.[3] The progress of the reaction can be monitored by techniques such as TLC or NMR spectroscopy.

-

Work-up: After the reaction is complete, the crude product is cooled to room temperature. The catalyst and any unreacted starting materials are typically removed by filtration or extraction.[2]

-

Purification: The final product is purified by vacuum distillation or column chromatography to yield Dimethyl hydroxymethylphosphonate as a colorless oil.[2] It is important to note that standard vacuum distillation can lead to decomposition, and techniques such as Kugelrohr distillation are recommended for higher yields.[3]

Synthesis workflow for Dimethyl hydroxymethylphosphonate.

Applications in Research and Development

The reactivity of the hydroxyl and phosphonate groups makes Dimethyl hydroxymethylphosphonate a versatile building block in organic synthesis.

Flame Retardants

A significant application of Dimethyl hydroxymethylphosphonate is in the synthesis of phosphorus-containing flame retardants.[1] Organophosphorus flame retardants are valued for their efficiency and lower toxicity compared to some halogenated alternatives. The mechanism of action for these flame retardants is twofold:

-

Gas Phase Inhibition: Upon combustion, phosphorus-containing compounds can decompose to produce phosphorus-based radicals (e.g., PO•). These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase.[4]

-

Condensed Phase Charring: In the solid phase, the phosphorus compounds can promote the formation of a stable char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby slowing down the combustion process.[4]

Agrochemicals

Dimethyl hydroxymethylphosphonate serves as a key intermediate in the synthesis of various agrochemicals, including certain pesticides.[1] The phosphonate moiety is a common feature in a number of biologically active molecules. The synthesis of these agrochemicals often involves the modification of the hydroxymethyl group or substitution at the phosphorus center.

Analytical Methodologies